Enhanced Lipophilicity from 2-Fluoro Substitution
2-Fluoro-4-hydroxynicotinic acid exhibits a calculated XLogP value of 0.7 , which is significantly higher than that of the non-fluorinated parent compound 4-hydroxynicotinic acid (predicted LogP approximately -0.2 to 0.1 based on structural analogs) [1]. This 0.6-0.9 unit increase in lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the fluorine substituent, which can improve membrane permeability and metabolic stability in drug candidates.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 0.7 (calculated XLogP) |
| Comparator Or Baseline | 4-Hydroxynicotinic acid (predicted LogP approx. -0.2 to 0.1) |
| Quantified Difference | Increase of ~0.6-0.9 log units |
| Conditions | Calculated using XLogP3 algorithm |
Why This Matters
Increased lipophilicity can enhance membrane permeability and metabolic stability, which are critical parameters for drug candidate selection.
- [1] ChemicalBook. 4-Hydroxynicotinic acid. Predicted properties. View Source
